molecular formula C35H52N6O12S B609855 PC Biotin-PEG3-Alkyne CAS No. 1869922-24-6

PC Biotin-PEG3-Alkyne

Cat. No.: B609855
CAS No.: 1869922-24-6
M. Wt: 780.89
InChI Key: HRHZIAGPIYYJMG-MJUSKHNJSA-N
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Description

PC Biotin-PEG3-Alkyne is a versatile compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a biotin moiety linked to an alkyne group through a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction .

Mechanism of Action

Target of Action

PC Biotin-PEG3-Alkyne is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are biomolecules that contain azide groups .

Mode of Action

This compound contains an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the compound to bind to its targets. The compound also contains a biotin moiety, which can be used to label the target biomolecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows the compound to bind to azide-containing biomolecules, enabling the synthesis of ADCs .

Pharmacokinetics

The compound contains a cleavable 3 unit peg linker, which is known to improve the solubility of the labeled molecules in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs can be used in various biomedical applications, including targeted drug delivery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the photocleavable release of the captured biomolecules can be affected by the intensity and wavelength of the light used . Additionally, the solubility of the compound in aqueous media can influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC Biotin-PEG3-Alkyne is synthesized through a series of chemical reactions that involve the coupling of biotin with a PEG spacer and an alkyne group. The synthesis typically starts with the activation of biotin, followed by the attachment of the PEG spacer and the alkyne group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate for the click chemistry step .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

PC Biotin-PEG3-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions

    Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.

    Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature. .

Major Products

The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin moiety, which can be used for further applications like affinity purification or targeted drug delivery .

Properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHZIAGPIYYJMG-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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